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molecular formula C8H10N2S B1334601 o-Tolylthiourea CAS No. 614-78-8

o-Tolylthiourea

Cat. No. B1334601
M. Wt: 166.25 g/mol
InChI Key: ACLZYRNSDLQOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04367345

Procedure details

In a reactor, 107.2 g of o-toluidine and 250 ml of o-chlorotoluene were charged and 106 g of 36% hydrochloric acid was charged with stirring. The mixture was heated to 75° C. and 87.5 g of ammonium thiocyanate was admixed with the mixture and the reaction was performed at 75° to 85° C. for 20 hours. The resulting crystal was separated by a filtration and washed with water and dried to obtain 163.5 g of o-tolylthiourea having a melting point of 154° C. The product was analyzed by high speed liquid chromatography to find a purity of 98.0% and an yield of 96.4% as a pure product.
Quantity
107.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
87.5 g
Type
reactant
Reaction Step Three
Yield
96.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.Cl.[S-:10][C:11]#[N:12].[NH4+]>ClC1C=CC=CC=1C>[C:3]1([CH3:8])[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:11]([NH2:12])=[S:10] |f:2.3|

Inputs

Step One
Name
Quantity
107.2 g
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Name
Quantity
250 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)C
Step Two
Name
Quantity
106 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
87.5 g
Type
reactant
Smiles
[S-]C#N.[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting crystal was separated by a filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)NC(=S)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 163.5 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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